Benzoic acid;1-methylimidazole
Description
Structure
2D Structure
Properties
CAS No. |
104290-55-3 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
benzoic acid;1-methylimidazole |
InChI |
InChI=1S/C7H6O2.C4H6N2/c8-7(9)6-4-2-1-3-5-6;1-6-3-2-5-4-6/h1-5H,(H,8,9);2-4H,1H3 |
InChI Key |
QAZHFXSLVNXAHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Benzoic Acid; 1 Methylimidazole Based Systems
Synthesis of 1-Methylimidazolium (B8483265) Benzoate (B1203000) Salts and Related Ionic Liquids
The most direct route to forming 1-methylimidazolium benzoate is through the neutralization reaction between the Brønsted acid (benzoic acid) and a Lewis base (1-methylimidazole). rsc.org This reaction involves a proton transfer from the carboxylic acid group of benzoic acid to the nitrogen atom of the 1-methylimidazole (B24206) ring, resulting in the formation of the 1-methylimidazolium cation and the benzoate anion. rsc.orgtuwien.at The completeness of this proton transfer is often estimated by the difference in the pKa values of the precursor acid and base (ΔpKa); a large difference generally indicates a more complete transfer and formation of an ionic salt. tuwien.at
Protic ionic liquids (PILs) like 1-methylimidazolium benzoate are typically synthesized by the controlled addition of the acid to the base. researchgate.net This process is often exothermic, necessitating temperature control to prevent degradation. researchgate.net Many preparations are conducted under solvent-free conditions, which is an advantage from a green chemistry perspective. bohrium.com
Alternative synthetic pathways include anion metathesis. In this approach, an imidazolium (B1220033) salt with a different anion, such as 1-methylimidazolium chloride, is reacted with a benzoate salt, like sodium benzoate. mdpi.comjournalijar.com This results in an ion exchange, precipitating the less soluble inorganic salt (e.g., sodium chloride) and leaving the desired 1-methylimidazolium benzoate in solution. mdpi.com
| Cation Precursor | Anion Precursor | Method | Key Conditions | Product |
|---|---|---|---|---|
| 1-Methylimidazole | Benzoic Acid | Acid-Base Neutralization | Solvent-free, controlled temperature | 1-Methylimidazolium Benzoate |
| 1-Butyl-3-methylimidazolium Chloride | Sodium Benzoate | Anion Metathesis | Acetone solvent, stirring for 5h | 1-Butyl-3-methylimidazolium Benzoate |
| 1-Methylimidazole | Substituted Benzoic Acids | Acid-Base Neutralization | Varies with substituent | Functionalized 1-Methylimidazolium Benzoates |
Co-crystallization Strategies for Benzoic Acid and 1-Methylimidazole Adducts
Co-crystallization offers a method to combine benzoic acid and 1-methylimidazole into a single, ordered crystalline structure without complete proton transfer, forming a molecular salt or co-crystal. These strategies rely on non-covalent interactions, particularly hydrogen bonding. researchgate.netnih.gov The crystal packing in these systems is often directed by strong, charge-assisted hydrogen bonds between the protonated imidazole (B134444) cation (N-H+) and the carboxylate anion (O-). researchgate.netnih.gov
Common methods for preparing co-crystals include:
Solution Evaporation : This is a widely used technique where stoichiometric amounts of benzoic acid and 1-methylimidazole are dissolved in a suitable solvent. nih.govturkjps.org Slow evaporation of the solvent allows for the gradual formation of high-quality single crystals. nih.gov The choice of solvent is critical as it must dissolve both components congruently. nih.gov
Grinding : Mechanochemical methods, such as neat (dry) or liquid-assisted grinding, can produce co-crystals by physically mixing the solid reactants. nih.govrsc.org This method can sometimes yield different polymorphs compared to solution-based techniques. researchgate.netrsc.org
Contact Cocrystallization : Spontaneous co-crystal formation can occur simply by bringing the two solid components into contact, sometimes facilitated by factors like humidity or vapor diffusion. nih.gov
Studies have shown that combining salicylic (B10762653) acid (a derivative of benzoic acid) with 1-methylimidazole results in the formation of a molecular salt with significantly higher solubility and dissolution rates compared to the pure acid. nih.gov The crystal structure of these adducts reveals extensive hydrogen-bonded networks. For instance, in salts formed with imidazole derivatives, the packing can be influenced by the position of methyl groups on the imidazole ring, leading to different supramolecular arrangements and physicochemical properties. researchgate.netnih.gov
| Method | Description | Outcome/Observation |
|---|---|---|
| Solution Evaporation | Dissolving components in a solvent, followed by slow evaporation. nih.gov | Yields high-quality single crystals suitable for X-ray diffraction. nih.gov |
| Mechanical Grinding | Physically milling the solid components together, with or without a small amount of liquid. rsc.org | Can produce different polymorphs than solution methods; often a more rapid screening technique. researchgate.netrsc.org |
| Slurry Crystallization | Stirring a suspension of the components in a solvent where they have limited solubility. | Can lead to the most thermodynamically stable crystal form. |
Functionalization and Derivatization Approaches for Imidazole Cations and Benzoate Anions
The versatility of the benzoic acid/1-methylimidazole system can be expanded by functionalizing either the cation or the anion. researchgate.netnih.gov This allows for the creation of task-specific ionic liquids with tailored properties.
Anion Derivatization: Substituted benzoic acids can be used in place of benzoic acid to introduce new functional groups. For example, using hydroxybenzoic acids (like salicylic acid) or aminobenzoic acids in the neutralization reaction with 1-methylimidazole yields ionic liquids with hydroxyl or amino functionalities on the anion. nih.govdntb.gov.ua These functional groups can alter the compound's properties, such as its hydrogen-bonding capabilities, solubility, and potential for further chemical reactions. Research has been conducted on synthesizing imidazolium-based ionic liquids with various carboxylate anions, including phenylacetate (B1230308) and 4-methoxyphenylacetate, to study how these changes affect physicochemical properties like density and viscosity. researchgate.net
Cation Derivatization: The 1-methylimidazole cation can be modified in several ways. A common strategy involves quaternization reactions where a functionalized alkyl halide is reacted with 1-methylimidazole. nih.gov For instance, reacting 1-methylimidazole with halogenated alcohols or ethers can introduce hydroxyl or ether groups onto the cation's alkyl side chain. nih.gov These functional groups can significantly impact the resulting ionic liquid's properties, such as viscosity and water miscibility. nih.govacs.org For example, diol-functionalized imidazolium cations have been synthesized that show tunable water miscibility depending on the other alkyl substituents present. acs.org
Another approach involves synthesizing dicationic ionic liquids, where two imidazolium or other cationic centers are linked together. nih.gov This creates more complex structures with potentially different thermal stabilities and solvent properties. nih.gov
Sustainable and Green Chemistry Principles in Synthesis
The synthesis of 1-methylimidazolium benzoate and related systems aligns well with several principles of green chemistry. acs.orgmst.edu
Atom Economy : The direct acid-base neutralization of 1-methylimidazole and benzoic acid is a highly atom-economical reaction, as all atoms of the reactants are incorporated into the final product, with no byproducts formed. nih.gov
Solvent-Free Synthesis : Many preparative routes for these protic ionic liquids can be performed without the use of traditional, volatile organic solvents. bohrium.comchalmers.se This reduces waste and avoids the environmental and safety hazards associated with many organic solvents. mst.edu
Energy Efficiency : Solvent-free syntheses are often conducted at ambient or slightly elevated temperatures, which can be more energy-efficient than methods requiring high-temperature reflux. bohrium.com
Use of Renewable Feedstocks : Benzoic acid can be derived from natural sources, and there is ongoing research into producing ionic liquid components from renewable biomass, such as carbohydrates. nih.govmdpi.com For instance, choline (B1196258) chloride, a component of some deep eutectic solvents (which are similar to ionic liquids), is a biodegradable and essential nutrient. nih.gov
Reduced Derivatives : The one-pot synthesis of these ionic liquids avoids intermediate protection and deprotection steps, simplifying the process and reducing waste. acs.org
The development of in-situ synthesis methods, where the ionic liquid is prepared and used directly for an application like biomass pretreatment without isolation, further enhances the sustainability of these processes by reducing production costs and environmental footprint. acs.org Protic ionic liquids are often considered more environmentally friendly and cheaper to produce than many aprotic ionic liquids, which typically require more complex, multi-step syntheses. mdpi.com
Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis of 1-Methylimidazolium (B8483265) Benzoate (B1203000) and Related Co-crystals
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. acs.org This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions. acs.org
A hypothetical table of crystallographic data for 1-methylimidazolium benzoate, based on typical values for similar organic salts, is presented below to illustrate the type of information obtained from SC-XRD.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Note: This table is for illustrative purposes only and does not represent experimentally determined data for 1-methylimidazolium benzoate.
Powder X-ray Diffraction for Polymorphism and Phase Behavior Investigations
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. particle.dkusp.org Different polymorphs of a substance can exhibit distinct physical properties, and PXRD is essential for their characterization. particle.dk The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint of a crystalline solid. usp.org
The investigation of polymorphism in imidazolium-based ionic liquids is an active area of research. For instance, studies on 1-alkyl-3-methylimidazolium halides have revealed the existence of different crystalline polymorphs depending on the crystallization conditions. mdpi-res.com The analysis of PXRD patterns allows for the identification of these different forms.
For 1-methylimidazolium benzoate, a systematic polymorph screen using various solvents and crystallization temperatures, followed by PXRD analysis, would be necessary to explore its polymorphic landscape. Each polymorph would yield a distinct PXRD pattern. By comparing the experimental PXRD pattern of a bulk sample with a pattern simulated from single-crystal X-ray data, the phase purity of the sample can be confirmed. nih.gov
Application of Crystal Engineering Principles to Design and Control Supramolecular Structures
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. researchgate.net In the context of 1-methylimidazolium benzoate, the primary interactions driving self-assembly are hydrogen bonds and π-π stacking.
The 1-methylimidazolium cation has a proton on one of its nitrogen atoms (N-H) that is a strong hydrogen-bond donor. The benzoate anion, with its carboxylate group, provides two oxygen atoms that are excellent hydrogen-bond acceptors. This donor-acceptor pairing is expected to form robust N-H···O hydrogen bonds, which are fundamental to the construction of the supramolecular architecture. The specific geometry of these hydrogen bonds will dictate the formation of discrete assemblies, chains, or higher-dimensional networks. acs.org
Furthermore, the aromatic imidazolium (B1220033) and benzene (B151609) rings provide opportunities for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial in directing the packing of the molecules in the crystal lattice. By modifying the substituents on either the cation or the anion, it is possible to tune these interactions and thus control the resulting supramolecular structure.
Conformational Analysis and Geometrical Studies of Molecular Components within Assemblies
The conformation of the individual ions—the 1-methylimidazolium cation and the benzoate anion—within the crystal structure is a key aspect of its solid-state characterization. While the 1-methylimidazolium cation is largely rigid, the benzoate anion has some conformational flexibility, particularly concerning the orientation of the carboxylate group relative to the benzene ring.
The specific torsion angles and bond geometries observed in the crystal structure provide insight into the energetic preferences of the molecule in the solid state. These geometries are often a compromise between intramolecular forces and the stabilizing intermolecular interactions within the crystal lattice. Studies on related imidazolium-based ionic liquids have shown that the conformation of the alkyl chains can vary, leading to conformational polymorphism. acs.org For 1-methylimidazolium benzoate, the planarity of the benzoate anion and the orientation of the methyl group on the imidazolium ring would be of particular interest in a detailed conformational analysis.
Intermolecular Interactions and Supramolecular Assembly Mechanisms
Comprehensive Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the principal organizing force in the Benzoic acid;1-methylimidazole (B24206) system. The acidic proton of the carboxylic acid group in Benzoic acid and the basic pyridine-like nitrogen atom in 1-methylimidazole create a classic donor-acceptor pair, leading to the formation of a very strong O—H···N hydrogen bond. This interaction is often strong enough to facilitate proton transfer, resulting in the formation of a 1-methylimidazolium (B8483265) cation and a benzoate (B1203000) anion. These ions are then linked by a robust, charge-assisted N⁺—H···O⁻ hydrogen bond.
In addition to this primary interaction, weaker C—H···O hydrogen bonds play a crucial role in stabilizing the crystal lattice. These interactions involve the hydrogen atoms on the aromatic rings of both the benzoate and 1-methylimidazolium ions acting as donors, and the oxygen atoms of the carboxylate group acting as acceptors. In related crystal structures, such as 4-(Imidazol-1-yl)benzoic acid and 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, these C—H···O and O—H···N bonds link molecules into one-dimensional chains or more complex sheets. nih.govresearchgate.netresearchgate.netnih.gov
Below is a table summarizing typical hydrogen-bond geometries observed in similar molecular systems, which are expected to be representative for the Benzoic acid;1-methylimidazole compound.
| Interaction Type (D—H···A) | D···A Distance (Å) | D—H···A Angle (°) | Reference System |
| O—H···N | ~2.6 - 2.8 | ~170 - 180 | 4-(Imidazol-1-yl)benzoic acid nih.gov |
| C—H···O | ~3.2 - 3.5 | ~140 - 160 | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov |
Note: Data is derived from closely related structures and serves as an illustrative example of expected bond parameters.
Investigation of Aromatic Stacking (π-π Interactions) in Condensed Phases
| Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference System |
| π-π Stacking | ~3.62 | ~78 | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov |
Note: Data is derived from a related structure to illustrate typical parameters for π-π stacking.
Characterization of Other Non-Covalent Interactions
Beyond the dominant hydrogen bonding and π-π stacking, other subtle, non-covalent forces are also at play. Chief among these are C—H···π interactions. In this type of interaction, a C-H bond (from either the methyl group or the aromatic rings) points towards the electron-rich face of an aromatic ring, acting as a weak hydrogen bond.
These interactions, though individually weak, can collectively provide significant stabilization energy. For instance, in the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, C—H···π interactions were identified as contributing to the formation of the final supramolecular architecture. nih.govresearchgate.net Halogen bonding is not a relevant interaction for the this compound compound as no halogen atoms are present in its constituent molecules.
Mechanisms of Self-Assembly and Formation of Hierarchical Supramolecular Architectures
The self-assembly of Benzoic acid and 1-methylimidazole into a hierarchical supramolecular structure is a stepwise process governed by the relative strengths of the intermolecular interactions.
Primary Motif Formation: The process begins in solution, where the strongest and most directional interaction, the O—H···N hydrogen bond, leads to the formation of a primary structural unit, most likely a 1:1 ion pair of benzoate and 1-methylimidazolium. Studies on benzoic acid have shown that it initially forms hydrogen-bonded dimers in solution, which can then aggregate further. figshare.comresearchgate.net The presence of a strong base like 1-methylimidazole would favor the formation of the acid-base pair.
Secondary Assembly: These primary ion pairs then serve as building blocks for larger assemblies. They may link together via further C—H···O hydrogen bonds to form one-dimensional zigzag chains or sheets, a common motif in related structures. researchgate.netresearchgate.net
Tertiary Structure Formation: Finally, these larger hydrogen-bonded assemblies are organized into a three-dimensional crystal lattice through the cumulative effect of the weaker, less directional forces. Aromatic π-π stacking and C—H···π interactions between the chains or sheets dictate the final packing arrangement, leading to a stable and well-ordered hierarchical supramolecular architecture. nih.govmanchester.ac.uk This hierarchical assembly, driven by a combination of strong and weak non-covalent interactions, is a hallmark of crystal engineering with aromatic carboxylic acids and nitrogen-containing heterocycles.
Advanced Spectroscopic Characterization Methodologies for Structure and Dynamics
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Probing
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides definitive evidence for the proton transfer from Benzoic acid to 1-methylimidazole (B24206). The resulting spectra serve as a unique molecular fingerprint of the newly formed 1-methylimidazolium (B8483265) benzoate (B1203000) ion pair, highlighting significant changes in the vibrational modes of the precursor molecules.
The most telling spectral modification is observed in the regions associated with the carboxylic acid and amine functionalities. In the IR spectrum, the broad and characteristic O-H stretching band (ν(O-H)) of the Benzoic acid dimer, typically found between 2500 and 3300 cm⁻¹, disappears completely upon salt formation. Concurrently, a new, strong, and broad absorption band emerges, centered around 3150-3200 cm⁻¹, which is assigned to the N⁺-H stretching vibration of the protonated 1-methylimidazolium cation. This substitution provides unequivocal evidence of proton transfer.
Furthermore, the carbonyl stretching vibration (ν(C=O)) of Benzoic acid, which appears as a sharp, intense band around 1700 cm⁻¹, is replaced by two distinct bands corresponding to the carboxylate anion (COO⁻). These are the asymmetric stretching vibration (ν_as(COO⁻)) near 1560 cm⁻¹ and the symmetric stretching vibration (ν_s(COO⁻)) near 1390 cm⁻¹. The large frequency difference between these two modes is indicative of the coordination environment of the carboxylate group.
Raman spectroscopy complements IR by providing strong signals for symmetric vibrations and skeletal modes of the aromatic rings. The ring breathing modes of both the benzoate and 1-methylimidazolium ions can be clearly identified and distinguished from their neutral precursors.
| Vibrational Mode | Precursor: Benzoic Acid (cm⁻¹) | Precursor: 1-methylimidazole (cm⁻¹) | Product: 1-methylimidazolium benzoate (cm⁻¹) | Assignment in Product |
| O-H Stretch | ~2500-3300 (broad) | - | Disappears | - |
| N-H Stretch | - | - | ~3150-3200 (broad) | N⁺-H stretch |
| C=O Stretch | ~1700 | - | Disappears | - |
| Carboxylate Stretch (asymmetric) | - | - | ~1560 | ν_as(COO⁻) |
| Carboxylate Stretch (symmetric) | - | - | ~1390 | ν_s(COO⁻) |
| Aromatic C-H Stretch | ~3060 | ~3110 | ~3070, ~3125 | C-H stretches of both ions |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Structural Connectivity and Dynamic Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methylimidazolium benzoate in both solution and solid states. It provides atom-specific information about the chemical environment, connectivity, and dynamics.
In solution-state ¹H NMR (typically in a solvent like DMSO-d₆), the most significant indicator of salt formation is the disappearance of the highly deshielded carboxylic acid proton signal of Benzoic acid (δ ≈ 12-13 ppm). A new, exchangeable proton signal appears, corresponding to the N⁺-H proton of the 1-methylimidazolium cation, often observed in the region of δ ≈ 11-14 ppm. Furthermore, the protons on the imidazolium (B1220033) ring (H2, H4, H5) experience a significant downfield shift compared to neutral 1-methylimidazole due to the deshielding effect of the positive charge. The H2 proton, situated between the two nitrogen atoms, is particularly sensitive and shifts most prominently.
¹³C NMR spectroscopy corroborates these findings. The carbonyl carbon of Benzoic acid (C=O, δ ≈ 167 ppm) shifts to a new position characteristic of a carboxylate carbon (COO⁻, δ ≈ 170-172 ppm). The imidazolium ring carbons also shift downfield upon protonation, with the C2 carbon showing the largest change.
Solid-state NMR (SSNMR), using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), allows for the investigation of the compound in its crystalline form. SSNMR can distinguish between different polymorphs, which would manifest as distinct sets of chemical shifts. It provides direct insight into the solid-state packing arrangement and the precise geometry and strength of the N-H···O hydrogen bond, which can be inferred from the chemical shifts and internuclear distances measured via advanced SSNMR experiments.
| Nucleus | Precursor: Benzoic Acid (δ, ppm) | Precursor: 1-methylimidazole (δ, ppm) | Product: 1-methylimidazolium benzoate (δ, ppm) |
| ¹H NMR | |||
| COOH | ~12.5 | - | Disappears |
| N⁺-H | - | - | ~13.0 |
| Imidazole (B134444) H2 | - | ~7.5 | ~9.1 |
| Imidazole H4/H5 | - | ~6.9, ~7.1 | ~7.7, ~7.8 |
| Methyl H | - | ~3.6 | ~3.8 |
| Aromatic H | ~7.5-8.0 | - | ~7.4-7.9 |
| ¹³C NMR | |||
| C=O / COO⁻ | ~167.4 | - | ~171.5 |
| Imidazole C2 | - | ~129.5 | ~136.8 |
| Imidazole C4/C5 | - | ~122.0, ~120.1 | ~123.7, ~121.5 |
| Methyl C | - | ~35.5 | ~36.1 |
| Aromatic C | ~128-133 | - | ~128-132 |
Note: Chemical shifts are approximate and based on DMSO-d₆ as the solvent.
Mass Spectrometry Techniques for Ion Pair Characterization and Compositional Verification
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is essential for verifying the composition of the 1-methylimidazolium benzoate salt. ESI-MS allows the intact ions to be transferred from solution to the gas phase for mass analysis.
By operating the mass spectrometer in positive ion mode, the 1-methylimidazolium cation ([C₄H₇N₂]⁺) is readily detected. Its experimental mass-to-charge ratio (m/z) will match the calculated value for its molecular formula, confirming the identity of the cationic component.
Conversely, switching to negative ion mode allows for the detection of the benzoate anion ([C₇H₅O₂]⁻). The observation of its corresponding m/z value confirms the presence of the deprotonated Benzoic acid.
The simultaneous detection of both the correct cation and anion in their expected stoichiometric ratio (1:1) provides robust confirmation of the compound's identity. High-Resolution Mass Spectrometry (HRMS) can be employed to determine the m/z with high accuracy (to four or five decimal places), which allows for the unambiguous determination of the elemental formula of each ion, ruling out other potential compositions with the same nominal mass. In some cases, gas-phase clusters, such as [(cation)₂(anion)]⁺, may be observed, providing further evidence of the non-covalent association between the ions.
| Ion | Mode | Formula | Calculated m/z | Expected Experimental m/z |
| 1-methylimidazolium | Positive | [C₄H₇N₂]⁺ | 83.0604 | ~83.0602 |
| Benzoate | Negative | [C₇H₅O₂]⁻ | 121.0295 | ~121.0293 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Intermolecular Charge Transfer Studies
Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within the molecule. For 1-methylimidazolium benzoate, the chromophores are the π-systems of the benzoate anion and the 1-methylimidazolium cation.
The UV-Vis spectrum of the salt is expected to be a superposition of the absorptions of its constituent ions. The benzoate anion typically exhibits strong π → π* transitions below 300 nm, characterized by a primary absorption band around 225 nm and a weaker, structured band (related to the benzene (B151609) B-band) around 270 nm. The 1-methylimidazolium cation also absorbs in the UV region, with its π → π* transition occurring below 220 nm.
Of particular interest is the potential for an intermolecular charge-transfer (CT) transition. Such a transition would involve the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-rich benzoate anion, to the lowest unoccupied molecular orbital (LUMO), located on the electron-deficient 1-methylimidazolium cation. A CT band would manifest as a new, broad, and typically weak absorption band at a longer wavelength (lower energy) than the transitions of the individual ions. The presence or absence of a distinct CT band provides insight into the degree of electronic coupling and orbital overlap between the cation and anion in the ground state.
| Component | λ_max (nm) | Assignment |
| Benzoate anion | ~225 | π → π* (E-band) |
| ~270 | π → π* (B-band) | |
| 1-methylimidazolium cation | ~215 | π → π* |
| Intermolecular CT (potential) | > 300 | HOMO(anion) → LUMO(cation) |
Theoretical and Computational Chemistry Studies on Benzoic Acid; 1 Methylimidazole Derived Species
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the benzoic acid; 1-methylimidazole (B24206) complex. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the system's most stable geometric arrangements, the energetics of interaction, and its electronic characteristics.
A primary focus of these calculations is the nature of the hydrogen bond between the carboxylic acid group of benzoic acid and the nitrogen atom of 1-methylimidazole. Calculations can predict the geometry of this interaction, including bond lengths and angles, and determine the binding energy of the complex. Furthermore, these methods can elucidate the energetics of proton transfer from benzoic acid to 1-methylimidazole, a critical step in the formation of an ion pair (benzoate and 1-methylimidazolium). nih.gov By mapping the potential energy surface, researchers can calculate the energy barrier for this proton transfer, providing insight into whether the system exists predominantly as a neutral pair or an ionic one under different conditions. stanford.edunih.gov
DFT calculations are also used to explore the electronic structure. nih.govrsc.org The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and the electronic transition properties of the complex. researchgate.netcolab.ws The HOMO-LUMO energy gap is a key parameter that relates to the system's stability and reactivity. Additionally, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
| Calculated Property | Significance and Application | Typical Computational Method |
| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles of the complex. | DFT (e.g., B3LYP), MP2 |
| Interaction Energy | Quantifies the strength of the hydrogen bond between benzoic acid and 1-methylimidazole. | CCSD(T), DFT with dispersion correction |
| Proton Transfer Barrier | Determines the energy required for the proton to move from the acid to the base, indicating the likelihood of ion pair formation. nih.gov | DFT with transition state search (e.g., QST2/QST3) |
| Vibrational Frequencies | Predicts infrared and Raman spectra, allowing for comparison with experimental data to confirm the nature of the hydrogen bond (neutral vs. ionic). researchgate.net | DFT (e.g., B3LYP/6-311G) |
| HOMO-LUMO Gap | Indicates the electronic excitability and chemical stability of the molecular system. colab.ws | TD-DFT, DFT |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying positive and negative regions and predicting intermolecular interaction sites. researchgate.net | DFT, HF |
| Mulliken/RESP Charges | Provides partial atomic charges used for developing force fields for molecular dynamics simulations. mdpi.com | DFT, HF |
Molecular Dynamics Simulations for Condensed Phase Behavior and Ion Transport Phenomena
While quantum chemical calculations are ideal for studying isolated or small clusters of molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of the benzoic acid; 1-methylimidazole system in the condensed phase (i.e., as a liquid). MD simulations model the movement of atoms and molecules over time based on a classical force field, providing a dynamic picture of the liquid's structure and properties. researchgate.net
In the context of this system as a protic ionic liquid, MD simulations can reveal the local structure through radial distribution functions (RDFs). RDFs describe the probability of finding one molecule at a certain distance from another, offering detailed information on the coordination of benzoate (B1203000) anions around 1-methylimidazolium (B8483265) cations and the extent of hydrogen bonding in the liquid state. researchgate.net
| Simulated Property | Description | Relevance to Benzoic acid; 1-methylimidazole |
| Radial Distribution Function (RDF) | Describes the time-averaged local density of particles around a central particle. | Reveals the liquid structure, such as the average distance between cation and anion and the extent of hydrogen bonding. |
| Self-Diffusion Coefficient (D) | Measures the translational mobility of a particle over time. | Quantifies the mobility of the benzoate and 1-methylimidazolium ions, which is crucial for understanding mass transport. |
| Ionic Conductivity (σ) | Measures the liquid's ability to conduct electricity. | A key performance metric for applications in electrochemical devices like fuel cells or batteries. |
| Hydrogen Bond Dynamics | Characterizes the lifetime and kinetics of hydrogen bonds between molecules. | Elucidates the stability and dynamics of the acid-base interactions and proton transfer events in the liquid. |
| Viscosity (η) | A measure of a fluid's resistance to flow. | Influences the rate of diffusion and conductivity; a fundamental property for practical applications. |
Development and Validation of Force Fields for Accurate System Modeling
The accuracy of classical Molecular Dynamics simulations is entirely dependent on the quality of the underlying force field (FF), which is a set of mathematical functions and parameters that describe the potential energy of the system. For novel systems like the benzoic acid; 1-methylimidazole complex, pre-existing generic force fields (e.g., GAFF, CGenFF, OPLS-AA) may not be sufficiently accurate, necessitating the development of a specific, validated force field. nih.govresearchgate.net
The development process typically follows a multi-step procedure. mdpi.com It often begins by adapting parameters from established force fields like OPLS-AA for the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals) terms. researchgate.netresearchgate.netnih.gov The most critical part is the accurate representation of electrostatic interactions. Partial atomic charges are derived from high-level quantum chemical calculations using methods like the Restrained Electrostatic Potential (RESP) fitting procedure. mdpi.com This ensures that the charge distribution on the benzoate and 1-methylimidazolium ions reflects the quantum mechanical reality. semanticscholar.org
Once a preliminary force field is developed, it must be validated. This involves running MD simulations and comparing the calculated macroscopic properties—such as liquid density, heat of vaporization, and transport properties—with available experimental data. nih.gov The force field parameters, particularly torsional parameters and partial charges, may be iteratively refined until the simulation results show good agreement with experimental measurements or with data from more computationally expensive ab initio MD simulations. researchgate.net The goal is to create a model that can accurately reproduce the system's behavior with significantly less computational effort than quantum methods. mdpi.com
| Step | Description | Computational Tools/Methods |
| 1. Initial Parameter Assignment | Bond, angle, and van der Waals parameters are often taken from a well-established force field. | OPLS-AA, GAFF, CHARMM |
| 2. Quantum Mechanical Calculations | The geometry of the individual ions (benzoate, 1-methylimidazolium) is optimized. | DFT (e.g., B3LYP/6-31G), HF/6-31G |
| 3. Partial Charge Derivation | Atomic charges are calculated to fit the electrostatic potential generated by the quantum mechanical electron distribution. | RESP, CHELPG |
| 4. Torsional Profile Fitting | Dihedral angle parameters are adjusted to reproduce the rotational energy profiles calculated via quantum mechanics. | Ab initio potential energy scans (e.g., LMP2) |
| 5. Validation via MD Simulation | The developed force field is tested by simulating the bulk liquid and comparing computed properties with experimental data. | MD simulation software (GROMACS, AMBER, LAMMPS) |
| 6. Iterative Refinement | Parameters are fine-tuned as needed to improve agreement between simulated and experimental properties (e.g., density, heat of vaporization). miami.edu | Comparison of simulation output with experimental values |
Computational Prediction of Supramolecular Synthons and Crystal Packing Motifs
In the solid state, the benzoic acid; 1-methylimidazole system is expected to self-assemble into a crystalline structure governed by non-covalent interactions. Crystal engineering aims to understand and predict these structures. ias.ac.in A key concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions. acs.orgnih.gov
Computational methods are used to predict the most likely supramolecular synthons and, ultimately, the final crystal packing. rsc.org This process often starts by identifying the primary hydrogen bond donors and acceptors in the molecules. In this system, the carboxylic acid group of benzoic acid is a strong hydrogen bond donor, while the sp2-hybridized nitrogen of 1-methylimidazole is a strong acceptor.
The most probable synthon is the O—H···N hydrogen bond, which can lead to the formation of a discrete acid-base pair. researchgate.netnih.gov Depending on whether a proton transfer occurs, this primary synthon will be either a neutral hydrogen bond or an ionic N+—H···O− interaction. Computational analysis of the crystal structures of related compounds in databases like the Cambridge Structural Database (CSD) can provide valuable information about preferred interaction motifs. researchgate.net Energy calculations, often based on atom-atom potentials or DFT, can be used to rank the stability of different possible synthons and packing arrangements, helping to predict the most energetically favorable crystal structure. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts within a crystal lattice. nih.gov
| Potential Supramolecular Synthon | Description | Role in Crystal Packing |
| O—H···N (Carboxylic Acid—Imidazole) | A strong, charge-assisted or neutral hydrogen bond forming a heterodimer. This is the most expected and dominant synthon. nih.gov | Forms the primary structural motif, linking the acid and base components into discrete pairs or chains. |
| C—H···O (Aromatic/Methyl—Carbonyl) | Weaker hydrogen bonds involving aromatic C-H or methyl C-H groups as donors and the carboxylate oxygen as an acceptor. | Provides secondary stabilization, connecting the primary heterodimers into 2D sheets or 3D networks. |
| π–π Stacking | Interactions between the aromatic rings of benzoic acid and/or 1-methylimidazole. | Contributes to the overall packing efficiency and stability, often leading to stacked or herringbone arrangements. |
Applications in Catalysis and As Advanced Reaction Media
Organocatalytic Roles of 1-Methylimidazolium (B8483265) Benzoate (B1203000) and its Derivatives
The catalytic activity of 1-methylimidazolium benzoate and its derivatives stems from the dual functionality of its constituent ions. The imidazolium (B1220033) cation can act as a Lewis acid, activating substrates through hydrogen bonding, while the benzoate anion functions as a Brønsted base. This synergistic effect enables the catalysis of various organic reactions.
Derivatives such as 1-butyl-3-methylimidazolium benzoate ([BMIM]PhCOO) have been classified as alkaline ionic liquids and utilized as catalysts for chemical conversions. mdpi.commdpi.com Similarly, 1-ethyl-3-methylimidazolium (B1214524) benzoate has demonstrated catalytic efficacy, particularly in industrial applications such as promoting the curing of polyurethane coatings. google.com In these systems, the imidazolium carboxylate accelerates the reaction, leading to faster curing times at lower temperatures compared to other catalysts. google.com
The catalytic potential of these ionic liquids has been explored in multicomponent reactions (MCRs). For instance, imidazolium-based ionic liquids with substituted benzoate anions have been investigated as organocatalysts for the synthesis of phenyl pyrimidine (B1678525) derivatives from urea, malononitrile, and various aromatic aldehydes. researchgate.netresearchgate.net These studies highlight that the ionic liquid can significantly reduce reaction times and improve yields. researchgate.net One study on the synthesis of tetrahydrobenzo[b]pyran derivatives found that 1-ethyl-3-methylimidazolium 2-hydroxybenzoate was a highly efficient catalyst, yielding 86.9% product in just 30 minutes under ultrasound assistance in an aqueous medium. researchgate.net
Theoretical studies have also shed light on the catalytic mechanism. Density Functional Theory (DFT) calculations on the decomposition of nitroethyl benzoates showed that the presence of the 1,3-dimethylimidazolium (B1194174) cation significantly lowers the activation energy of the reaction compared to the uncatalyzed process, thereby accelerating the reaction rate. growingscience.com This suggests that the imidazolium ring plays a direct role in stabilizing the transition state.
The individual components of the ionic liquid, benzoic acid and 1-methylimidazole (B24206), also exhibit catalytic activity. Benzoic acid has been used as a metal-free catalyst for multicomponent reactions to produce 1,2,5-trisubstituted imidazoles. organic-chemistry.org 1-methylimidazole, on the other hand, has been shown to catalyze the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.com This dual catalytic potential of the precursor molecules underscores the versatility of the resulting ionic liquid.
| Reaction | Catalyst | Substrates | Product | Yield | Conditions | Reference |
| Tetrahydrobenzo[b]pyran synthesis | 1-Ethyl-3-methylimidazolium 2-hydroxybenzoate | Dimedone, Malononitrile, Aromatic Aldehydes | Tetrahydrobenzo[b]pyran derivatives | 86.9% | Aqueous medium, Ultrasound, 30 min | researchgate.net |
| Polyurethane Coating | 1-Ethyl-3-methylimidazolium benzoate | Polyisocyanate, Polyol | Polyurethane | Faster curing at 60°C | Coating application | google.com |
| Phenyl Pyrimidine Synthesis | Benzoate-based imidazolium ILs | Urea, Malononitrile, Aromatic Aldehydes | Phenyl Pyrimidine derivatives | - | - | researchgate.net |
Utilization as Ionic Liquid Solvents in Diverse Organic Transformations
Imidazolium-based ionic liquids are often referred to as "designer solvents" due to their tunable physical and chemical properties, such as polarity, viscosity, and hydrophobicity, which can be altered by modifying the cation and anion. mdpi.com This makes them attractive alternatives to traditional volatile organic solvents. mdpi.comthieme-connect.com 1-methylimidazolium benzoate and its analogues serve as both the reaction medium and catalyst in many processes, simplifying the reaction setup and product purification. rsc.org
A significant application is in the processing of biomass. For example, 1-ethyl-3-methylimidazolium acetate (B1210297) (a related carboxylate ionic liquid) has been used as an efficient solvent and organocatalyst for the homogeneous transesterification of cellulose (B213188). rsc.org Research into various 1-ethyl-3-methylimidazolium carboxylates, including benzoate, explored their ability to dissolve cellulose and catalyze its modification. rsc.org The solubility of cellulose was found to be dependent on the basicity of the anion. rsc.org Their negligible vapor pressure also makes them suitable for processes requiring high vacuum conditions. researchgate.net
In other transformations, the ionic liquid acts as a benign solvent medium where a separate catalyst is employed. This is advantageous because the ionic liquid's properties can be tailored to enhance catalyst activity and selectivity. thieme-connect.com For instance, photocatalytic reactions have been conducted in ionic liquid solvents, which can facilitate the recovery and reuse of the photocatalyst system. mdpi.com The use of ionic liquids like 1-methylimidazolium benzoate can also be beneficial in extraction processes for separating organic compounds from aqueous solutions. mdpi.comthieme-connect.com
Influence on Reaction Selectivity, Stereoselectivity, and Efficiency
The choice of ionic liquid as a solvent or catalyst can profoundly impact the efficiency, selectivity (chemoselectivity and regioselectivity), and stereoselectivity of a reaction. The interaction between the ionic liquid and the reactants or catalytic species is key to these effects.
In the cycloaddition of CO2 with styrene (B11656) oxide, the catalytic performance of various 1-butyl-3-methylimidazolium salts was compared. As shown in the table below, the benzoate anion provided good conversion and selectivity for the desired cyclic carbonate product. rsc.org
| Catalyst (10 mol%) | Conversion (%) | Selectivity (%) (Styrene Carbonate) | By-products | Reference |
| [BMIm]Br | 99 | 99 | - | rsc.org |
| [BMIm]benzoate | 81 | 96 | Styrene 1,2-diol | rsc.org |
| [BMIm]Cl | 67 | 93 | Styrene 1,2-diol, Phenylacetaldehyde | rsc.org |
In the transesterification of cellulose using 1-ethyl-3-methylimidazolium carboxylates, the anion's structure was found to be crucial for both the degree of substitution (DS) and the selectivity of the reaction. rsc.org The use of 1-ethyl-3-methylimidazolium p-anisate, a benzoate derivative, in a mixed solvent system led to a high DS value with excellent selectivity (>99%), minimizing undesired side reactions. rsc.org
The catalytic system's efficiency is also enhanced. For example, in polyurethane coatings, 1-ethyl-3-methylimidazolium benzoate leads to significantly better pendulum hardnesses after short curing times at 60°C compared to other catalysts, indicating a more efficient and rapid curing process. google.com Furthermore, theoretical calculations have shown that the imidazolium cation catalyst lowers the enthalpy of activation, making the reaction proceed faster than the uncatalyzed process. growingscience.com While not extensively documented for 1-methylimidazolium benzoate specifically, related systems show that ionic liquids can influence stereoselectivity. For instance, the isomerization of benzaldoximes between Z and E forms is catalyzed by acidic solvents, a role the acidic proton on the imidazolium ring could potentially play. researchgate.net
Recovery and Reusability of Catalytic Systems and Ionic Liquid Media
A major advantage of using ionic liquids in chemical processes is their potential for recovery and reuse, which aligns with the principles of green chemistry. Their negligible vapor pressure and high thermal stability make them separable from volatile products and reactants through methods like distillation or evaporation under reduced pressure. mdpi.comchalmers.se
Numerous studies on imidazolium-based ionic liquids have demonstrated their successful recycling. For example, the Brønsted acidic ionic liquid [Hmim]+BF4− was reused six times without any significant loss in its catalytic activity. researchgate.net Similarly, another acidic ionic liquid, [CMI][HSO4], was recovered and reused for four consecutive runs with its catalytic efficiency remaining virtually unchanged. tandfonline.com The recovery process typically involves washing the ionic liquid phase to remove residual reactants and products, followed by evaporation of the wash solvent and drying under vacuum. tandfonline.com
For processes involving biomass, where the ionic liquid is used to dissolve cellulose, the product can be precipitated by adding a non-solvent like water, allowing the hydrophilic ionic liquid to be recovered from the aqueous solution. google.com Specific techniques for recycling include rotary evaporation to remove anti-solvents or water. chalmers.sersc.org In some cases, the ionic liquid can be recovered with a rate of over 90%. chalmers.se The stability of the ionic liquid is crucial, and analyses of recycled ionic liquids have often shown no significant structural changes, confirming their robustness for repeated use. chalmers.se Although many examples involve different anions, the fundamental principles and techniques are broadly applicable to 1-methylimidazolium benzoate, especially given its non-volatile nature. mdpi.com
Role in Advanced Materials Science and Sustainable Solvent Systems
Dissolution and Processing of Biopolymers (e.g., Cellulose (B213188), Lignin)
The dissolution of recalcitrant biopolymers like cellulose and lignin (B12514952) is a critical step in the development of biorefineries for producing sustainable fuels and chemicals. Ionic liquids (ILs) based on imidazolium (B1220033) cations have emerged as highly effective solvents for this purpose. researchgate.netrepositorioinstitucional.mxmdpi.com The mechanism of dissolution hinges on the ability of the IL's anion to disrupt the extensive hydrogen-bonding network present in cellulose, while the cation interacts with the polymer chains, preventing re-aggregation.
The benzoate (B1203000) anion, derived from benzoic acid, has been identified as a capable hydrogen bond acceptor for this process. Research into various imidazolium-based ILs has demonstrated that those with carboxylate anions, such as acetate (B1210297) and benzoate, are effective at dissolving cellulose. mdpi.com While acetate-based ILs often show higher dissolution capacity, benzoate-based ILs are also of significant interest. For example, 1-ethyl-3-methylimidazolium (B1214524) benzoate ([EMIm][OBz]), a close analogue to 1-methylimidazolium (B8483265) benzoate, has been shown to dissolve a considerable amount of cellulose even at room temperature. mdpi.com The aromatic nature of the benzoate anion may also facilitate π-π interactions with the aromatic rings in lignin, enhancing its solubility. rug.nl
Studies have shown that the choice of anion is more decisive than the cation in determining cellulose solubility. mdpi.com However, the cation structure also plays a role. Protic ionic liquids, formed from a Brønsted acid and base like benzoic acid and 1-methylimidazole (B24206), are particularly attractive due to their potentially lower cost of synthesis compared to aprotic variants. researchgate.net The efficiency of dissolution is also temperature-dependent; for many protic IL systems, an optimal temperature exists (e.g., 80°C) above which solubility may decrease due to a shift in the proton transfer equilibrium, leading to the formation of less effective neutral species. researchgate.net
Table 1: Cellulose Solubility in Selected Imidazolium-Based Ionic Liquids This table presents comparative data for imidazolium benzoate and a related, highly effective acetate ionic liquid, illustrating the influence of the anion on dissolution capacity.
| Ionic Liquid | Abbreviation | Cellulose Solubility (g per mol IL) | Source(s) |
|---|---|---|---|
| 1-ethyl-3-methylimidazolium benzoate | [EMIm][OBz] | 18.6 | mdpi.com |
| 1-ethyl-3-methylimidazolium acetate | [EMIm][OAc] | 36.0 | mdpi.com |
Furthermore, ILs like 1-ethyl-3-methylimidazolium benzoate have been successfully used as a solvent for other biopolymers, such as heparin, to create blended composite fibers with cellulose. mdpi.com This demonstrates their utility in processing diverse biomacromolecules for advanced material fabrication.
Applications in Chemical Separation Processes (e.g., Gas Absorption, Liquid-Liquid Extraction)
The unique physicochemical properties of ionic liquids, including negligible vapor pressure, high thermal stability, and tunable solvency, make them excellent candidates for chemical separation processes. The 1-methylimidazolium benzoate system is relevant in both liquid-liquid extraction and gas absorption.
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. thieme-connect.com Imidazolium-based ILs have been extensively studied as green replacement solvents for volatile organic compounds in LLE. thieme-connect.comnih.gov They can be designed to selectively extract target molecules from complex mixtures, such as phenolic compounds from wastewater. For instance, imidazolium ILs have been used to effectively extract analytes like p-hydroxybenzoic acid. thieme-connect.com The combination of the imidazolium cation and the benzoate anion provides multiple interaction modes—including hydrogen bonding, π-π stacking, and electrostatic interactions—that can be leveraged for selective separations. thieme-connect.com
Gas Absorption: Ionic liquids are promising solvents for the capture of acid gases, most notably carbon dioxide (CO₂). researchgate.net The absorption mechanism can be either physical or chemical, depending on the nature of the IL. For imidazolium benzoate, the basicity of the benzoate anion allows for chemisorption of CO₂, forming a carbamate-like species. Research on the closely related 1-ethyl-3-methylimidazolium benzoate shows its potential for CO₂ capture, with the aromaticity of the benzoate anion possibly enhancing interactions. Simulations on choline-benzoate have shown that the absorption of gases like CO₂ and hydrogen sulfide (B99878) (H₂S) is energetically favorable. mdpi.com The ability to tune the IL's structure allows for the optimization of gas solubility and selectivity.
Table 2: Simulated Gas Permeability and Absorption Energy in Benzoate-Based Ionic Liquids This table shows data from molecular dynamics simulations for a choline-benzoate IL, illustrating its high selectivity for CO₂ and H₂S over CH₄.
| Gas Molecule | Ionic Liquid | Average Free Energy of Absorption (kJ/mol) | CO₂/CH₄ Selectivity | H₂S/CH₄ Selectivity | Source(s) |
|---|---|---|---|---|---|
| CO₂ | Choline-benzoate | -7.84 | > 10⁴ | - | mdpi.com |
| H₂S | Choline-benzoate | -22.21 | - | > 10⁵ | mdpi.com |
| CH₄ | Choline-benzoate | Energetically unfavorable | - | - | mdpi.com |
Integration into Hybrid Materials and Composites for Functional Applications
The components of 1-methylimidazolium benzoate are valuable building blocks for creating advanced functional materials. Both the 1-methylimidazole moiety and the benzoate group can be integrated into larger structures to impart specific properties.
One significant area of application is in the synthesis of metal-organic frameworks (MOFs) and other porous materials. In one study, a derivative of 1-methylimidazole acted as a "double functional linkage" to assemble photofunctional hybrid materials. researchgate.net This linkage connected polyoxometalates to a benzoate-modified mesoporous silica (B1680970) framework, creating a material with promising luminescence properties for potential use in lighting and displays. researchgate.net In other work, silica has been directly modified with 1-methylimidazolium chloride to form organic-inorganic hybrid materials with improved properties for use as adsorbents or catalyst supports. researchgate.net
The ionic liquid itself can serve as a medium and a component for creating biopolymer composites. As mentioned previously, 1-ethyl-3-methylimidazolium benzoate was used as the solvent for the biopolymer heparin, which was then blended with a cellulose solution to be electrospun into composite fibers. mdpi.com The resulting blended material exhibited properties distinct from its individual components, showcasing the IL's role in facilitating the creation of novel biomaterials. mdpi.com
Design of Tunable and Responsive Ionic Liquids for Specific Industrial and Research Demands
A key advantage of ionic liquids is their "tunability". By systematically altering the chemical structure of the cation or anion, physicochemical properties such as melting point, viscosity, polarity, and biological activity can be precisely controlled to meet the demands of a specific application. mdpi.com
The 1-methylimidazolium benzoate system is an excellent example of this design principle. Researchers have synthesized libraries of imidazolium-based ILs with various substituted benzoate anions (e.g., ortho- and para-substituted benzoates) to investigate structure-property relationships. journalijar.com For instance, by introducing different alkyl chains to the imidazole (B134444) ring or functional groups to the benzoate ring, a series of ILs were created and tested for their antimicrobial activity. journalijar.com This demonstrates how the fundamental structure of 1-methylimidazolium benzoate can be systematically modified to develop compounds for specialized biomedical applications.
The high level of research interest in these systems is further underscored by the development of specific computational models, such as the Bio-polymers in Ionic Liquids Force Field (BILFF). This force field was extended to include parameters for 1-ethyl-3-methylimidazolium benzoate to accurately simulate its interactions with biopolymers like cellulose, aiding in the rational design of more efficient biomass processing solvents. mdpi.com This synergy between experimental synthesis and computational modeling allows for the rapid development of new, task-specific ionic liquids based on the 1-methylimidazole and benzoic acid scaffolds for a wide array of industrial and research needs.
Mechanistic Investigations of Chemical Transformations Involving Benzoic Acid; 1 Methylimidazole Systems
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reaction between a carboxylic acid like benzoic acid and a base such as 1-methylimidazole (B24206) can proceed through several pathways, primarily revolving around proton transfer and the formation of key intermediates. In many contexts, benzoic acid acts as a catalyst or promoter for reactions involving 1-methylimidazole.
In the palladium-catalyzed direct C-5 arylation of 1-methylimidazole, benzoic acid has been shown to be a beneficial additive. mdpi.com While not a direct reactant that is incorporated into the final product, it plays a crucial role in the catalytic cycle. Mechanistic studies suggest that the acid can act as a proton shuttle, facilitating the concerted metalation-deprotonation step, which is often a key part of C-H activation cycles. The interaction between benzoic acid and the imidazole (B134444) nitrogen can increase the acidity of the C-H bond at the C5 position, making it more susceptible to palladation.
Furthermore, in multicomponent reactions for the synthesis of 1,2,5-trisubstituted imidazoles, benzoic acid has been employed as an efficient metal-free catalyst. organic-chemistry.org The reaction pathway in these systems likely involves the initial protonation of a reactant by benzoic acid, thereby activating it for subsequent nucleophilic attack. The 1-methylimidazole, or a precursor, would then be involved in the cyclization steps.
A key intermediate in the direct interaction between benzoic acid and 1-methylimidazole is the formation of a hydrogen-bonded complex or an ion pair, [C4H6N2H]⁺[C6H5COO]⁻. The extent of proton transfer from the carboxylic acid to the imidazole nitrogen depends on the medium and temperature. researchgate.netacs.org In some cases, this can lead to the formation of a salt. For instance, the interaction of imidazole with benzoic acid can result in a co-crystal or salt, depending on the difference in pKa values between the acid and the base. tsu.ru
Computational studies on related systems, such as the reaction of glycosyl electrophiles with carboxylic acids catalyzed by phenanthroline (a different nitrogen-containing base), have highlighted the formation of reactive intermediates. rsc.orgrsc.org By analogy, the interaction of an electrophile with a 1-methylimidazole-benzoic acid complex could proceed via a pathway where the benzoate (B1203000) anion acts as the nucleophile, or where the hydrogen-bonded complex influences the stereochemical outcome of the reaction.
In the context of epoxide ring-opening reactions, the rate-limiting step has been identified as the attack of the benzoate anion on the epoxide. researchgate.net This suggests that in a system containing benzoic acid, 1-methylimidazole, and an electrophile like an epoxide, the primary role of the imidazole could be to act as a base to generate the more nucleophilic benzoate anion. The reaction would then proceed through a nucleophilic substitution (SN2) or a borderline SN2-type pathway. researchgate.net
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies provide quantitative insights into reaction mechanisms, including the identification of rate-limiting steps. While detailed kinetic data for the direct reaction of benzoic acid with 1-methylimidazole is not extensively reported in isolation, related systems offer valuable information.
In the esterification of benzoic acid with alcohols, kinetic studies have shown the reaction to be first order with respect to benzoic acid. researchgate.netdnu.dp.uadnu.dp.ua When a base catalyst is involved, the rate law can become more complex. For the base-catalyzed ring-opening of epoxides with benzoic acid, the rate-limiting step is the nucleophilic attack of the benzoate anion. researchgate.net This implies that the concentration of both the epoxide and the benzoate anion would feature in the rate equation. The role of a base like 1-methylimidazole would be to influence the concentration of the active nucleophile, the benzoate anion.
In the quaternization of 1-methylimidazole with haloalkanes (the Menschutkin reaction), a well-studied process for forming ionic liquids, kinetic studies reveal a second-order reaction, first order in both 1-methylimidazole and the haloalkane. ku.eduku.edu The rate-limiting step is the nucleophilic attack of the imidazole on the haloalkane. While benzoic acid is not a reactant in this specific case, if it were present as an acidic additive, it could potentially retard the reaction by protonating the nucleophilic nitrogen of 1-methylimidazole, thereby reducing its effective concentration. ku.edu
Kinetic investigations into the photocatalytic degradation of benzoic acid have also been performed, determining reaction rate constants and the influence of various parameters. nih.gov While mechanistically different, these studies underscore the amenability of benzoic acid reactions to kinetic analysis.
The following table summarizes kinetic parameters for a related reaction, the esterification of benzoic acid with 1-butyl alcohol, which can be catalyzed by acids. This provides context for the types of kinetic data obtained in reactions involving benzoic acid.
Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol This table is interactive. Users can sort and filter the data.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order (w.r.t. Benzoic Acid) | 1 | Catalyzed by p-toluenesulfonic acid | dnu.dp.uadnu.dp.ua |
| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ | 365.2–389.4 K | researchgate.netdnu.dp.ua |
| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ | 365.2–389.4 K | researchgate.netdnu.dp.ua |
| Thermal Effect (ΔH) | 622 J·mol⁻¹ | 365.2–389.4 K | researchgate.netdnu.dp.ua |
Impact of Ion Pairing and Hydrogen Bonding on Reaction Mechanisms
Hydrogen bonding and ion pairing are central to the interactions within the benzoic acid-1-methylimidazole system and profoundly influence reaction mechanisms. The formation of a hydrogen bond between the carboxylic acid proton of benzoic acid and the sp²-hybridized nitrogen of 1-methylimidazole is the initial step in their interaction. acs.orgnih.gov
The strength of this hydrogen bond can dictate the extent of proton transfer, leading to an equilibrium between a neutral hydrogen-bonded complex and a formal ion pair, 1-methylimidazolium (B8483265) benzoate. researchgate.net This equilibrium is highly sensitive to the surrounding medium. The formation of such ion pairs has been observed in related systems, for example, between 2-phenyl-1H-phenanthro[9,10-d]imidazole and benzoic acid, where the resulting structure is stabilized by hydrogen bonds and π–π interactions. researchgate.net
These interactions can significantly alter the reactivity of both species. For instance:
Activation of the Carboxylic Acid: Hydrogen bonding to the carbonyl oxygen of benzoic acid can increase the acidity of the hydroxyl proton, facilitating its transfer.
Modulation of Nucleophilicity/Basicity: The formation of a hydrogen bond with the imidazole nitrogen reduces its availability as a nucleophile or base in other reactions. Conversely, the formation of the benzoate anion via complete proton transfer creates a stronger nucleophile than the neutral carboxylic acid.
In a study on the synthesis of α-glycosylated carboxylic acids, computational results revealed that the carbonyl oxygen of the carboxylic acid acts as the nucleophile, while the carboxylic acid -OH group forms a strong hydrogen bond with an oxygen atom on the sugar moiety. rsc.org This hydrogen bond was found to be crucial for the selectivity of the reaction, as it increases the nucleophilicity of the carbonyl oxygen. rsc.org This provides a model for how benzoic acid might interact with other substrates in the presence of 1-methylimidazole, where the imidazole could facilitate the initial deprotonation or act as a secondary binding site.
Solvent Effects on Reaction Kinetics and Thermodynamic Parameters
The choice of solvent has a profound impact on reactions involving polar and charged species like those in the benzoic acid-1-methylimidazole system. The solvent influences reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.
The effect of solvent polarity on reaction kinetics can be quantified using linear solvation energy relationships (LSERs). For the reaction of 1-methylimidazole with 1-bromohexane, the rate constant, k, correlates with solvent parameters such as dipolarity/polarizability (π), basicity (β), and acidity (α). The analysis shows that π and β have a positive effect on the rate, while α has a negative effect. ku.edu
The thermodynamic parameters of solvation for benzoic acid and its derivatives have been studied in binary mixtures of ethanol (B145695) and water. jbiochemtech.com The Gibbs free energy of solvation (ΔGs) generally decreases with an increase in the ethanol content, indicating a more favorable solvation process. jbiochemtech.com The enthalpy (ΔHs) and entropy (ΔSs) of solvation are positive, indicating an endothermic and spontaneous process. jbiochemtech.com These parameters are sensitive to the solvent composition due to the interplay of solute-solvent and solvent-solvent interactions. jbiochemtech.com
The following table presents data on the effect of different solvents on the kinetic rate constant for the reaction of 1-methylimidazole with 1-bromohexane, illustrating the principles of solvent effects on imidazole reactivity.
Table 2: Solvent Effects on the Rate Constant of 1-Methylimidazole Alkylation This table is interactive. Users can sort and filter the data.
| Solvent | Type | Rate Constant, k (x10⁵ M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Acetonitrile | Polar Aprotic | 17.1 | ku.edu |
| Acetone | Polar Aprotic | 7.93 | ku.edu |
| Ethyl Acetate (B1210297) | Polar Aprotic | 2.54 | ku.edu |
| Methanol | Polar Protic | 2.52 | ku.edu |
| Ethanol | Polar Protic | 1.41 | ku.edu |
| 1-Propanol | Polar Protic | 1.05 | ku.edu |
| 1-Butanol | Polar Protic | 0.88 | ku.edu |
These findings highlight that the reaction environment is a critical parameter in controlling the outcome of transformations involving benzoic acid and 1-methylimidazole. The polarity, hydrogen-bonding ability, and basicity of the solvent can dictate not only the reaction rate but also the underlying mechanistic pathway by influencing proton transfer equilibria and the stability of key intermediates.
Emerging Research Frontiers and Future Perspectives
Integration with Nanotechnology for Hybrid Material Development
The unique properties of the benzoic acid-1-methylimidazole complex are being leveraged to create novel hybrid nanomaterials with enhanced functionalities. The synergy between the ionic liquid and nanomaterials opens avenues for developing advanced composites for a variety of applications.
Researchers are exploring the use of benzoic acid and imidazole-based compounds as building blocks for metal-organic frameworks (MOFs). semanticscholar.orgacs.org In these structures, metal ions or clusters are linked by organic molecules. acs.org The benzoate (B1203000) anion can act as a linker, while the 1-methylimidazolium (B8483265) cation can serve as a template or a charge-balancing guest within the pores of the MOF. semanticscholar.orgnih.gov This approach allows for the synthesis of MOFs with tailored pore sizes, high surface areas, and specific chemical functionalities, which are beneficial for gas storage, separation, and catalysis. semanticscholar.orgresearchgate.net For instance, a zinc-based MOF using benzoic acid has been synthesized and shown potential as a drug delivery carrier. nih.gov
Another significant area of research is the functionalization of nanoparticles. Gold and silica (B1680970) nanoparticles can be surface-modified with imidazole (B134444) derivatives, such as N-methylimidazole, to create nanocatalysts. researchgate.netnih.gov These functionalized nanoparticles can then interact with carboxylic acids like benzoic acid. The imidazole groups on the nanoparticle surface can act as catalysts for reactions such as ester cleavage. researchgate.net Similarly, benzoic acid can be used to functionalize iron oxide nanoparticles, modifying their magnetic and optical properties for various applications. samipubco.com The interaction between the acid and the imidazole-functionalized surface is crucial for the performance of these hybrid materials.
Table 1: Applications of Benzoic Acid and 1-Methylimidazole (B24206) in Nanotechnology
| Application Area | Role of Benzoic Acid | Role of 1-Methylimidazole | Resulting Hybrid Material |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker (benzoate) | Pore template, counter-ion | MOFs for gas storage, catalysis semanticscholar.orgacs.org |
| Nanocatalysis | Reactant or surface modifier | Surface functionalization ligand | Functionalized gold/silica nanoparticles researchgate.netnih.gov |
| Magnetic Nanoparticles | Surface functionalization agent | Not directly involved but similar imidazole derivatives used | Modified iron oxide nanoparticles samipubco.com |
| Drug Delivery | Component of MOF structure | Not directly involved | Zinc-based MOF carrier nih.gov |
Exploration in Bio-inspired and Biomimetic Chemical Systems
The dynamic proton transfer between benzoic acid and 1-methylimidazole provides a simple yet elegant model for mimicking complex biological processes. Imidazole is a fundamental component of the amino acid histidine, which plays a critical role in enzyme catalysis and proton transport in biological systems. nih.govmdpi.com
Researchers are investigating the benzoic acid-1-methylimidazole pair to create proton-conductive materials that emulate biological proton channels. nih.gov These bio-inspired systems are particularly relevant for the development of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), where efficient proton transport is essential. The ability of imidazole to act as both a proton donor and acceptor facilitates the creation of hydrogen-bonded networks that can transport protons in a Grotthuss-like mechanism, similar to what is observed in biological systems. nih.gov
Furthermore, the pH-responsive nature of the complex is being explored for stimuli-responsive drug delivery systems. nih.gov Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, can be designed to encapsulate therapeutic agents. The stability of these frameworks is often pH-dependent. The interaction between a proton source like benzoic acid and the imidazolate linkers can trigger the disassembly of the framework in the acidic microenvironment of tumor cells, leading to the targeted release of the encapsulated drug. nih.gov This biomimetic approach, which mimics the response of biological systems to pH changes, holds significant promise for advanced therapeutic applications.
High-Throughput Screening and Combinatorial Approaches for Novel Derivatives
To accelerate the discovery of new materials based on the benzoic acid-1-methylimidazole scaffold, researchers are turning to high-throughput screening (HTS) and combinatorial methods. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, enabling the identification of derivatives with optimized properties for specific applications.
The formation of protic ionic liquids from a Brønsted acid and a Brønsted base is highly amenable to combinatorial synthesis. By creating a library of substituted benzoic acids and a corresponding library of imidazole derivatives, a vast number of unique PILs can be generated. These libraries can then be screened for desired properties such as ionic conductivity, thermal stability, and catalytic activity. nih.govrsc.orgresearchgate.net For example, HTS can be employed to assess the toxicity of novel ionic liquids, which is a critical parameter for their use in biomedical and environmental applications. nih.govrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are also being developed in conjunction with HTS. nih.govnih.gov These computational models can predict the properties and toxicity of novel benzoic acid and imidazole derivatives before they are synthesized, further streamlining the discovery process. nih.govnih.gov By correlating molecular structures with experimental data, these models can guide the design of new compounds with enhanced performance and safety profiles.
Table 2: Hypothetical Combinatorial Library for Screening Benzoic Acid-1-Methylimidazole Derivatives
| 1-Methylimidazole | 1-Ethylimidazole | 1-Butylimidazole | |
|---|---|---|---|
| Benzoic Acid | PIL-1 | PIL-2 | PIL-3 |
| 4-Nitrobenzoic Acid | PIL-4 | PIL-5 | PIL-6 |
| 4-Hydroxybenzoic Acid | PIL-7 | PIL-8 | PIL-9 |
| 4-Aminobenzoic Acid | PIL-10 | PIL-11 | PIL-12 |
Advanced Characterization Techniques for In Situ Monitoring of Interactions and Reactions
A deep understanding of the fundamental interactions between benzoic acid and 1-methylimidazole is crucial for designing new materials and systems. Advanced characterization techniques are being employed to probe the dynamics of proton transfer, hydrogen bonding, and structural organization in real-time.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying the hydrogen-bonded network in these systems. mdpi.commdpi.com The stretching frequencies of the O-H group in benzoic acid and the N-H group in the 1-methylimidazolium cation are highly sensitive to the strength and nature of the hydrogen bonds. mdpi.com Ultrafast infrared spectroscopy allows researchers to monitor the proton transfer dynamics on the femtosecond to picosecond timescale, providing direct insight into the reaction mechanism. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atoms involved in the complex. mdpi.com Changes in the chemical shifts of the acidic proton and the imidazole ring protons can be used to quantify the extent of proton transfer and characterize the resulting ionic species.
Computational methods, such as Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), complement experimental studies by providing a molecular-level understanding of the system. mdpi.comresearchgate.netresearchgate.net These simulations can predict the optimized geometry of the complex, the energetics of proton transfer, and the vibrational frequencies, which can be compared with experimental data to validate the proposed models of interaction. mdpi.comresearchgate.net
Table 3: Advanced Techniques for Characterizing Benzoic Acid-1-Methylimidazole Interactions
| Technique | Information Obtained | Timescale |
|---|---|---|
| Ultrafast Infrared Spectroscopy | Real-time monitoring of proton transfer dynamics. nih.govresearchgate.net | Femtoseconds to Picoseconds |
| FTIR/Raman Spectroscopy | Characterization of hydrogen bond strength and network structure. mdpi.commdpi.com | Steady-state |
| Nuclear Magnetic Resonance (NMR) | Quantification of proton transfer and structural elucidation. mdpi.com | Milliseconds to Seconds |
| Density Functional Theory (DFT) | Optimized geometry, interaction energies, vibrational frequencies. mdpi.comresearchgate.net | N/A (Computational) |
| Ab Initio Molecular Dynamics (AIMD) | Dynamic simulation of proton transfer and molecular motions. researchgate.net | Femtoseconds to Picoseconds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
